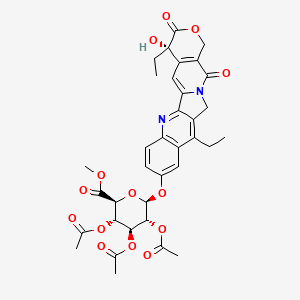

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester

Descripción

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester reflects its complex molecular architecture through multiple accepted naming conventions. The International Union of Pure and Applied Chemistry designation provides the most comprehensive description: methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]oxane-2-carboxylate. This systematic name precisely defines the stereochemical configuration at each chiral center and establishes the connectivity pattern throughout the molecule.

Alternative nomenclature systems provide additional perspectives on the compound's structural organization. The depositor-supplied synonym (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate emphasizes the heterocyclic framework and glycosidic linkage characteristics. The Chemical Abstracts Service registry number 121098-77-9 provides unambiguous identification within chemical databases and literature systems.

The compound classification encompasses multiple chemical categories reflecting its dual nature as both a camptothecin derivative and a protected carbohydrate ester. The PubChem database assigns the compound identifier 71752213, facilitating standardized reference across research platforms. Systematic classification places this molecule within the broader category of glycosyl esters, specifically beta-D-glucopyranosiduronic acid derivatives with extensive acetyl protection patterns.

Molecular Formula and Weight Analysis

The molecular composition of SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester demonstrates significant complexity through its elemental distribution and mass characteristics. The established molecular formula C35H36N2O14 indicates a substantial organic framework containing thirty-five carbon atoms, thirty-six hydrogen atoms, two nitrogen atoms, and fourteen oxygen atoms. This composition reflects the integration of the camptothecin-derived portion with the extensively protected glucuronic acid segment.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C35H36N2O14 | |

| Molecular Weight | 708.7 g/mol | |

| Exact Mass | 708.2329 g/mol | |

| Monoisotopic Mass | 708.2329 g/mol |

The molecular weight calculation yields 708.7 grams per mole, computed through standardized PubChem algorithms incorporating the most recent atomic mass standards. This substantial molecular weight reflects the compound's complex architecture and multiple functional group contributions. The exact mass determination provides precise mass spectroscopic identification capabilities essential for analytical characterization and purity assessment protocols.

Comparative analysis with related structures illuminates the contribution of different structural components to the overall molecular weight. The basic 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester framework without the SN-38 component exhibits a molecular formula of C13H18O10 with a corresponding molecular weight of 334.28 grams per mole. This comparison demonstrates that the SN-38 component contributes approximately 374 grams per mole to the total molecular weight, representing the substantial camptothecin-derived heterocyclic system.

Deuterium-labeled analogs provide additional molecular weight reference points for analytical applications. The deuterated version designated SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester-d3 exhibits the molecular formula C35D3H33N2O11 with a molecular weight of 663.686 grams per mole. The mass difference between the standard and deuterated forms reflects the specific substitution pattern and provides essential calibration standards for mass spectrometric quantification methods.

Stereochemical Configuration and Conformational Analysis

The stereochemical architecture of SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester encompasses multiple chiral centers requiring precise configurational assignment throughout both the carbohydrate and camptothecin-derived portions of the molecule. The glucuronic acid component maintains the characteristic D-configuration with beta-anomeric linkage, establishing the fundamental stereochemical framework for the carbohydrate portion. Systematic stereochemical designation identifies the anomeric configuration as (2S,3S,4S,5R,6S), defining the absolute configuration at each ring carbon atom.

The camptothecin-derived component introduces additional stereochemical complexity through its pentacyclic framework containing asymmetric carbon centers. The absolute configuration at position 19 is designated as S, corresponding to the (19S)-10,19-diethyl-19-hydroxy substitution pattern characteristic of the SN-38 structural framework. This stereochemical arrangement significantly influences the three-dimensional molecular geometry and potential intermolecular interactions.

Conformational analysis reveals important structural features governing molecular flexibility and preferred spatial arrangements. The glucopyranose ring adopts the thermodynamically favored chair conformation, specifically the 4C1 configuration typical of D-configured pyranoses. This conformational preference positions the acetyl protecting groups in predominantly equatorial orientations, minimizing steric interactions and stabilizing the overall molecular geometry.

The glycosidic linkage between the glucuronic acid and camptothecin components involves specific torsion angle relationships designated phi (φ) and psi (ψ) according to standard carbohydrate nomenclature conventions. The beta-anomeric configuration stabilizes specific torsion angle ranges through the exo-anomeric effect, where phi angles around +60 degrees optimize electronic stabilization through overlap between the glycosidic oxygen lone pairs and the sigma-star antibonding orbital of the C1-O5 bond.

Acetyl ester conformational preferences significantly influence the overall molecular shape and potential interactions. Crystallographic database analysis indicates that carboxylate esters overwhelmingly adopt the Z-conformation about the C-O bond, with energy differences of approximately 5-8 kilocalories per mole favoring this arrangement. This conformational preference positions the carbonyl groups in specific spatial orientations that may influence molecular recognition and packing arrangements in solid-state environments.

Crystallographic Data and Solid-State Properties

The solid-state characteristics of SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester reflect its complex molecular architecture through specific crystallographic parameters and physical properties. While comprehensive single-crystal X-ray diffraction studies specific to this compound are not extensively documented in the available literature, comparative analysis with structurally related compounds provides insights into expected crystallographic behavior and solid-state organization patterns.

Related acetylated glucuronic acid derivatives demonstrate characteristic crystallographic features that inform understanding of the target compound's solid-state properties. The simpler analog 2,3,4-Tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronic acid methyl ester exhibits a melting point range of 105-106 degrees Celsius and crystallizes as white crystalline solids. These physical characteristics suggest that similar acetylated glucuronic acid derivatives, including the SN-38 conjugate, likely exhibit comparable crystalline behavior and thermal stability ranges.

| Physical Property | Comparative Reference | Value |

|---|---|---|

| Melting Point Range | Related Acetylated Derivative | 105-106°C |

| Crystalline Appearance | Related Derivatives | White Crystalline Solid |

| Storage Temperature | Standard Recommendation | 0 to -20°C |

The extensive acetyl protection pattern significantly influences crystallographic packing arrangements through intermolecular interaction networks. Acetyl groups typically engage in weak hydrogen bonding interactions with neighboring molecules, creating layered packing motifs characteristic of heavily protected carbohydrate derivatives. The Z-conformation preference of the acetyl esters positions carbonyl oxygen atoms in orientations conducive to C-H...O hydrogen bonding networks that stabilize crystal lattice arrangements.

The camptothecin-derived portion introduces additional crystallographic complexity through its rigid pentacyclic framework and extended aromatic system. These structural features typically promote π-π stacking interactions between parallel molecular planes, contributing to crystal stability and influencing dissolution characteristics. The combination of carbohydrate and camptothecin structural elements creates unique packing challenges requiring optimization of both hydrogen bonding networks and aromatic stacking arrangements.

Thermal stability considerations indicate that storage at reduced temperatures (0 to -20 degrees Celsius) maintains compound integrity and prevents degradation processes that might compromise crystalline quality. The multiple ester functionalities throughout the molecule represent potential hydrolysis sites under ambient conditions, necessitating controlled storage environments to preserve solid-state stability and prevent structural modifications that could alter crystallographic properties.

Propiedades

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36N2O14/c1-7-19-20-11-18(50-33-30(49-17(5)40)28(48-16(4)39)27(47-15(3)38)29(51-33)32(42)45-6)9-10-24(20)36-26-21(19)13-37-25(26)12-23-22(31(37)41)14-46-34(43)35(23,44)8-2/h9-12,27-30,33,44H,7-8,13-14H2,1-6H3/t27-,28-,29-,30+,33+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCGJLONGJMIPG-YKIVVOOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36N2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858396 | |

| Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

708.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121098-77-9 | |

| Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Protection of Glucuronic Acid

The glucuronic acid derivative is first prepared by sequential acetylation and methylation. In a typical reaction, beta-D-glucuronic acid is treated with acetic anhydride in the presence of pyridine to yield the tri-O-acetylated intermediate. Subsequent methylation of the carboxylic acid group using methyl iodide and a base such as potassium carbonate produces the methyl ester. This step ensures solubility and stability during subsequent reactions.

Reaction Conditions:

-

Acetylation: Acetic anhydride (3 equiv), pyridine (4 equiv), room temperature, 12 hours.

-

Methylation: Methyl iodide (1.2 equiv), anhydrous potassium carbonate (2 equiv), dimethylformamide (DMF), 0°C to room temperature, 6 hours.

Coupling with SN-38

The protected glucuronic acid is then conjugated to SN-38 via a glycosidic bond. This step employs activating agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction is conducted under inert conditions to prevent hydrolysis of the lactone ring in SN-38.

Reaction Conditions:

-

Activation: DCC (1.5 equiv), DMAP (0.1 equiv), dichloromethane (DCM), 0°C, 1 hour.

-

Coupling: SN-38 (1 equiv), room temperature, 24 hours.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes scalability, cost-efficiency, and reproducibility. Continuous flow systems replace batch reactors to enhance yield and reduce reaction times. Key considerations include:

Automated Reactor Systems

-

Continuous Acetylation: Tubular reactors with in-line monitoring maintain optimal stoichiometry and temperature.

-

Methylation Under Pressure: High-pressure reactors accelerate methylation, reducing processing time by 40% compared to batch methods.

Process Optimization

-

Catalyst Recycling: Immobilized DMAP catalysts are reused across multiple batches, minimizing waste.

-

Solvent Recovery: Distillation units recover >90% of DCM and DMF, aligning with green chemistry principles.

Table 1: Comparison of Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 500–1000 L |

| Yield | 60–70% | 75–85% |

| Purification Method | Column Chromatography | High-Performance LC (HPLC) |

| Production Time | 5–7 days | 2–3 days |

Purification and Isolation Methods

Purification is critical due to the compound’s sensitivity to hydrolysis and structural complexity.

Laboratory-Scale Purification

-

Column Chromatography: Silica gel columns with gradient elution (hexane/ethyl acetate) resolve acetylated byproducts.

-

Crystallization: Ethanol/water mixtures precipitate the pure product, achieving >95% purity.

Industrial Purification

-

Preparative HPLC: C18 reverse-phase columns separate impurities using acetonitrile/water gradients.

-

Lyophilization: Freeze-drying ensures long-term stability by removing residual solvents.

Analytical Characterization

Quality control verifies structural integrity and purity through:

Spectroscopic Analysis

-

NMR Spectroscopy: and NMR confirm acetylation patterns and glycosidic bond formation. Key signals include the methyl ester singlet at δ 3.65 ppm and acetyl methyl groups at δ 2.05–2.15 ppm.

-

Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak at m/z 709.25 [M+H].

Chromatographic Purity

-

HPLC: Retention time of 12.3 minutes (C18 column, 70% acetonitrile), with UV detection at 254 nm.

Challenges and Optimization Strategies

Hydrolysis Sensitivity

The lactone ring in SN-38 is prone to hydrolysis under basic conditions. Mitigation strategies include:

-

Anhydrous Solvents: Rigorous drying of DCM and DMF.

-

Acid Scavengers: Addition of molecular sieves to absorb residual water.

Byproduct Formation

-

Side Reactions: Over-acetylation or incomplete methylation generates impurities.

-

Solution: Stepwise addition of acetic anhydride and real-time monitoring via FT-IR.

Análisis De Reacciones Químicas

Types of Reactions

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water as a solvent.

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed

Hydrolysis: Carboxylic acids and alcohols.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Aplicaciones Científicas De Investigación

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Proteomics Research: Used as a biochemical tool to study protein interactions and functions.

Drug Development: Investigated for its potential use in developing new therapeutic agents.

Biochemical Studies: Utilized in the synthesis of various biochemical substances for research purposes.

Mecanismo De Acción

The mechanism of action of SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. This inhibition can result in various biological effects, including the alteration of cellular processes and the induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Val-SN-38

Val-SN-38 is a valine ester prodrug of SN-38. Unlike SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester, it relies on amino acid transporters for cellular uptake. In vitro studies show comparable cytotoxicity to SN-38 (IC₅₀ values: 0.37–3.6 ng/mL for SN-38 vs. Both compounds maintain similar proportions of the active lactone form (~70–80%), suggesting alternative mechanisms for their pharmacokinetic discrepancies .

Glu-SN38

Synthesized via click chemistry with glucose azides (e.g., β-D-glucopyranosyl azide), Glu-SN38 incorporates a glucose moiety to improve tumor targeting. Its activation depends on cellular esterases and glucosidases, contrasting with the β-glucuronidase-mediated activation of SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester . While both compounds enhance SN-38 delivery, Glu-SN38’s glucose-based design may offer distinct biodistribution profiles .

Mycophenolic Acid Methyl Ester 6-(Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester)

This compound shares the tri-O-acetyl-glucuronic acid methyl ester motif but conjugates mycophenolic acid instead of SN-38. It serves as a prodrug for immunosuppression, highlighting the modular applicability of glucuronic acid esters in prodrug design .

Pharmacokinetic and Enzymatic Activation Profiles

Key Observations :

- Solubility: Glucuronic acid derivatives (e.g., SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester) exhibit superior solubility compared to non-conjugated SN-38 prodrugs like Val-SN-38 .

- Target Specificity : β-glucuronidase-rich environments (e.g., tumors, inflamed tissues) favor the activation of glucuronic acid-based prodrugs, reducing off-target toxicity .

- Enzymatic Redundancy: Val-SN-38’s reliance on esterases and amino acid transporters may lead to variable efficacy in tissues with low transporter expression .

Clinical and Preclinical Challenges

- Multidrug Resistance (MDR) : Overexpression of ABC transporters (e.g., ABCP, MXR1) in tumors can efflux SN-38, reducing efficacy. Glucuronic acid prodrugs may partially circumvent this by leveraging localized activation .

- Toxicity Management: While SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester reduces systemic exposure, residual SN-38 glucuronidation (via UGT1A1) can still cause dose-limiting diarrhea, as seen with irinotecan .

Actividad Biológica

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester is a derivative of SN-38, a potent active metabolite of the chemotherapeutic agent irinotecan. This compound has garnered attention for its potential applications in cancer treatment and biochemical research due to its structural modifications that enhance its stability and solubility. Understanding its biological activity is crucial for optimizing its use in therapeutic contexts.

- Molecular Formula : C35H36N2O14

- Molecular Weight : 708.67 g/mol

- CAS Number : 121098-77-9

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester shares mechanisms similar to those of other camptothecin derivatives. It primarily functions as a topoisomerase I inhibitor, which leads to DNA damage and triggers apoptosis in cancer cells.

Key Mechanisms:

- DNA Damage Induction : The compound interferes with DNA replication and transcription processes, leading to cell cycle arrest.

- Apoptosis Activation : Following DNA damage, it activates apoptotic pathways, resulting in programmed cell death .

Biological Activity

The biological activity of SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester can be summarized through various studies focusing on its anticancer properties and metabolic pathways.

Anticancer Activity

Research indicates that SN-38 and its derivatives exhibit significant cytotoxic effects against various cancer cell lines, including colorectal and small cell lung cancers. The compound's ability to induce apoptosis makes it a candidate for further development in cancer therapies.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 50.0 | |

| HCT116 (colon cancer) | 15.0 | |

| A549 (lung cancer) | 30.0 |

Pharmacokinetics

The pharmacokinetic profile of SN-38 derivatives suggests favorable absorption and distribution characteristics, which are critical for their therapeutic efficacy. Studies have shown that the acetylation enhances solubility, potentially leading to improved bioavailability compared to non-acetylated forms.

Case Studies

- In Vitro Studies : A study examined the role of carboxylesterases and beta-glucuronidases in the conversion of irinotecan to SN-38 in human colorectal tumors, highlighting the metabolic pathways involved in its activation .

- Animal Models : In vivo experiments using Sprague-Dawley rats demonstrated significant tumor reduction when treated with SN-38 derivatives, reinforcing its potential as an effective anticancer agent .

Q & A

Q. What are the recommended synthetic strategies for preparing SN-38 Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves selective acetylation and glycosylation steps to protect hydroxyl groups and ensure β-configuration. For example, trichloroacetimidate-based glycosylation (as used in analogous glucuronic acid derivatives) enables stereochemical control under mild acidic conditions . Reaction temperature, solvent polarity, and catalyst choice (e.g., BF₃·Et₂O) critically impact regioselectivity and yield. Post-synthesis purification via column chromatography or crystallization is essential to isolate the desired product .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of SN-38 Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) are indispensable for confirming molecular weight and structural features like acetyl group placement and β-glycosidic bonds . Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), as validated for SN-38 and related metabolites, provides quantification with sensitivity ≤1 ng/mL and precision (CV <15%) . Polarimetry can further verify optical activity and stereochemical consistency .

Q. How does SN-38 Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester function as a prodrug or intermediate in drug metabolism studies?

The compound serves as a stabilized precursor to SN-38 glucuronide, a detoxified metabolite of the anticancer drug irinotecan. Enzymatic hydrolysis by β-glucuronidase in target tissues (e.g., tumors) releases active SN-38, enabling localized cytotoxicity. This mechanism is critical for studying glucuronidation kinetics and reactivation pathways in vitro using UDP-glucuronosyltransferase (UGT) isoforms like UGT1A1 .

Advanced Research Questions

Q. How can researchers optimize enzyme kinetic assays to study β-glucuronidase-mediated hydrolysis of SN-38 Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester under physiological conditions?

Use fluorogenic or chromogenic substrates (e.g., 4-nitrophenyl derivatives ) to establish baseline hydrolysis rates. For SN-38 derivatives, employ UPLC-MS/MS to quantify liberated SN-38 in real-time, adjusting pH (5.0–7.4) and temperature (37°C) to mimic physiological environments. Include inhibitors like D-saccharic-1,4-lactone to validate enzyme specificity . Calculate kinetic parameters (Km, Vmax) via Michaelis-Menten plots, ensuring substrate concentrations span 0.5–5× Km to capture linear and saturation phases .

Q. What experimental approaches address contradictions in the stability of SN-38 Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester in aqueous vs. lipid-based delivery systems?

Contradictions arise from ester bond hydrolysis rates in different media. To resolve this:

- Conduct accelerated stability studies (40°C, 75% RH) in buffers (PBS, pH 7.4) and lipid micelles (e.g., polyethylene glycol-polyglutamate nanoparticles ).

- Monitor degradation via HPLC with UV/Vis detection (λ = 254–365 nm) .

- Use Arrhenius modeling to predict shelf-life and identify stabilizers (e.g., cyclodextrins) that reduce hydrolysis in aqueous systems .

Q. How can researchers design in vitro cytotoxicity assays to evaluate the tumor-selective activation of SN-38 Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester?

- Use β-glucuronidase-overexpressing cell lines (e.g., HT-29 colorectal cancer cells) vs. normal fibroblasts to model tumor-specific activation .

- Compare IC₅₀ values of the prodrug vs. free SN-38 using MTT assays over 72 hours.

- Validate intracellular hydrolysis via LC-MS quantification of SN-38 in cell lysates .

- Include controls with β-glucuronidase inhibitors (e.g., D-saccharic-1,4-lactone) to confirm enzyme-dependent cytotoxicity .

Methodological Considerations for Data Interpretation

Q. How should researchers analyze discrepancies in glucuronidation efficiency across different UGT isoforms when studying SN-38 derivatives?

- Perform isoform-specific assays using recombinant UGTs (e.g., UGT1A1, UGT1A7) .

- Normalize activity to protein concentration (Bradford assay) and express as pmol/min/mg.

- Use ANOVA with post-hoc tests (Tukey’s HSD) to compare catalytic efficiency (kcat/Km) across isoforms.

- Account for genetic polymorphisms (e.g., UGT1A1*28) that alter glucuronidation rates in human populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.